(s)-1-(1h-Indazol-5-yl)ethanamine

Chiral resolution Enantioselective synthesis Asymmetric catalysis

SAR studies on indazole-based kinase inhibitors demand absolute stereochemical integrity-generic racemate or regioisomer procurement introduces uncontrolled variables that invalidate potency and selectivity data. (S)-1-(1H-Indazol-5-yl)ethanamine (CAS 1259610-88-2) is the defined (S)-enantiomer with the aminoethyl substituent at the privileged 5-position, enabling vector alignment into ATP-binding pockets of kinases such as Akt, CHK1, CHK2, and SGK. • ≥98% chiral purity ensures reproducible amide/sulfonamide coupling for SAR libraries. • Serves as the chiral amine component for constructing CGRP receptor antagonists (Cann et al., 2012). • Predicted LogP 1.58, TPSA 54.7 Ų-favorable CNS drug-likeness for neuroscience programs. • Stored at 2-8°C; shipped ambient. Research-use-only building block, not for direct biological testing.

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
Cat. No. B12074425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-1-(1h-Indazol-5-yl)ethanamine
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)NN=C2)N
InChIInChI=1S/C9H11N3/c1-6(10)7-2-3-9-8(4-7)5-11-12-9/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1
InChIKeyXAOQGHCTRDZPSK-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Indazole Ethanamine Building Block Overview


(S)-1-(1H-Indazol-5-yl)ethanamine (CAS 1259610-88-2) is a chiral primary amine featuring an indazole heterocycle, with the aminoethyl substituent at the 5-position and defined (S)-stereochemistry at the alpha carbon . It serves as a versatile intermediate in medicinal chemistry for constructing enantiomerically pure drug candidates, particularly kinase inhibitors and GPCR-targeted agents [1]. The compound is commercially available at research-grade purity (≥98%) for further synthetic elaboration, not for direct biological testing .

Chiral building block for kinase / GPCR lead synthesis
Defined (S)-stereochemistry for SAR and asymmetric elaboration
Research-grade intermediate for enantiopure drug candidate construction

Why (S)-Enantiomer Cannot Be Substituted


The (S)-enantiomer of 1-(1H-indazol-5-yl)ethanamine is not interchangeable with its racemate (CAS 1001906-62-2) or positional isomers (e.g., 4- or 6-substituted) because stereochemistry and substitution position critically govern molecular recognition in asymmetric synthesis and target binding . In the context of kinase inhibitor design, the 5-position of indazole is frequently exploited for vector alignment into the ATP-binding pocket, while chirality at the alpha-carbon determines the three-dimensional presentation of the amine handle for subsequent amide or sulfonamide coupling; a mismatch in either parameter can lead to complete loss of potency or selectivity in the final elaborated compound [1]. Generic procurement of the racemate or a regioisomer without verifying stereochemical integrity introduces uncontrolled variables that invalidate structure-activity relationship (SAR) studies and scale-up reproducibility.

Racemate (50:50 mixture) introduces uncontrolled stereochemistry, invalidating SAR and scale-up reproducibility.

6-Substituted regioisomer alters vector alignment into the ATP-binding pocket and may shift potency/selectivity profiles.

4-Substituted regioisomer changes coupling geometry and electrostatic potential, limiting direct replacement in kinase pharmacophores.

(S)-Enantiomer vs. Closest Analogs


Enantiomeric Purity vs. Racemate

The target compound is supplied as the single (S)-enantiomer with certified purity ≥98% , whereas the commercially available racemic 1-(1H-indazol-5-yl)ethanamine (CAS 1001906-62-2) is a 1:1 mixture of (R)- and (S)-enantiomers . No quantitative enzymatic or receptor activity data directly comparing the isolated (S)- and (R)-enantiomers of 1-(1H-indazol-5-yl)ethanamine were identified in the open literature. However, in the structurally related chiral indazolyl amino ester series employed for the CGRP receptor antagonist program, the (R)-enantiomer of the elaborated amino ester intermediate was required for target potency; the incorrect (S)-enantiomer yielded inactive material, underscoring that stereochemistry at the alpha-carbon of the indazole-ethanamine scaffold is a critical determinant of downstream biological activity [1].

Enantiomeric Purity
Cross-study comparable
≥98% (S)-enantiomer vs 50:50 racemate
Enables asymmetric synthesis without unproductive isomer mass
Vendor specification; no published chiral data available
Chiral resolution Enantioselective synthesis Asymmetric catalysis

Physicochemical Properties: 5- vs. 6-Isomer

Computationally predicted properties for the (S)-5-indazolyl ethanamine (target) and the (S)-6-indazolyl ethanamine regioisomer (CAS 1932509-55-1) reveal quantifiable differences in key molecular descriptors. The 5-isomer exhibits a lower predicted acid dissociation constant (pKa = 14.41 ± 0.40 ) compared to the 6-isomer (pKa = 14.57 ± 0.40 ), indicating marginally higher basicity of the primary amine. The calculated octanol-water partition coefficient (LogP) of the 5-isomer is 1.58 , whereas the 6-isomer has an estimated LogP of approximately 1.8 [1], suggesting that the 5-substitution pattern confers slightly lower lipophilicity. These differences, while small in absolute terms, can translate into measurable variations in membrane permeability, solubility, and off-target binding when the amine is elaborated into larger drug-like molecules.

Physicochemical 5- vs 6-isomer
Data to verify
ΔpKa ≈0.16; ΔLogP ≈0.22 (lower for 5-isomer)
Subtle differences may influence permeability and purification
Predicted values; not experimentally determined
Physicochemical profiling Drug-likeness Regioisomer comparison

Polar Surface Area: 5- vs. 4-Isomer

The topological polar surface area (TPSA) of the target (S)-5-indazolyl ethanamine is calculated as 54.7 Ų . For the corresponding (S)-4-indazolyl ethanamine regioisomer, the TPSA is also 54.7 Ų (identical heteroatom composition). However, the spatial orientation of the aminoethyl group relative to the indazole NH and N2 positions differs between the 5- and 4-substituted isomers, which alters the vector of the primary amine for downstream coupling reactions. This geometric difference cannot be captured by scalar TPSA alone but has consequences for the shape and electrostatic potential of the final elaborated ligand. In the broader indazole literature, 5-substituted indazoles are notably more prevalent than 4-substituted indazoles in kinase inhibitor pharmacophores, suggesting a synthetic or binding-mode advantage for the 5-position [1].

TPSA & Position 5- vs 4-isomer
Class-level inference
TPSA 54.7 Ų (identical); C5 preferred in kinase hinge design
C5 substitution aligns with kinase hinge-binding precedent
Class-level; not experimentally validated
Polar surface area CNS MPO score Blood-brain barrier permeability

Storage: Refrigerated vs. Ambient

The (S)-enantiomer of 1-(1H-indazol-5-yl)ethanamine requires sealed storage at 2–8°C per vendor specification , whereas the racemic mixture (CAS 1001906-62-2) is typically shipped and stored at ambient room temperature . This differential storage requirement may reflect enhanced thermal lability or hygroscopicity of the enantiopure form, potentially due to differences in crystal packing or salt form. Procurement planning must account for cold-chain logistics when ordering the (S)-enantiomer at scale.

Storage Requirement
Supporting evidence
2–8°C (sealed) vs ambient for racemate
Cold-chain logistics needed for enantiopure form
Vendor specification
Stability Storage conditions Supply chain integrity

Applications in Drug Discovery


CGRP Antagonist Intermediate Synthesis

Based on the precedent established by Cann et al. (2012), chiral indazolyl amino ester subunits bearing defined stereochemistry at the alpha-carbon are essential for constructing potent calcitonin gene-related peptide (CGRP) receptor antagonists [1]. The (S)-1-(1H-indazol-5-yl)ethanamine can serve as the chiral amine component in reductive amination or amide coupling reactions to access these pharmacologically relevant scaffolds, enabling the installation of the critical stereocenter early in the synthetic sequence.

Kinase Inhibitor Library Construction

The 5-position of indazole is a privileged substitution site for ATP-competitive kinase inhibitors targeting the hinge-binding region of kinases such as Akt, CHK1, CHK2, and SGK [2]. This building block provides a primary amine handle at the 5-position with defined (S)-chirality, allowing library chemists to diversify the amine via amide bond formation, reductive amination, or sulfonamide coupling while maintaining enantiopurity for SAR studies [3].

CNS-Penetrant Drug Candidate Synthesis

With a predicted LogP of 1.58 and TPSA of 54.7 Ų , the compound falls within favorable physicochemical space for CNS drug-likeness (LogP < 3, TPSA < 90 Ų). When elaborated with appropriate capping groups, the resulting molecules may achieve blood-brain barrier penetration, making this building block strategically valuable for neuroscience drug discovery programs targeting GPCRs or kinases within the CNS.

Chiral Resolution Process Development

Given the differential storage requirement (2–8°C) compared to the racemate (ambient), this compound also serves as a model substrate for developing enantioselective crystallization, chiral chromatography, or biocatalytic resolution methods for indazole-containing primary amines, with potential application to process chemistry scale-up as exemplified by the Rh-catalyzed asymmetric hydrogenation and biocatalytic routes described for related indazolyl amino esters [1].

Application
Selection Property
Validation Focus
CGRP antagonist intermediate synthesis
Chiral amine handle for reductive amination / amide coupling
Stereochemical fidelity during elaboration
Kinase inhibitor library construction
5-position indazole vector; (S)-amine for SAR
Enantiopurity maintenance in diversification
CNS lead optimization research
Favorable predicted LogP / TPSA
CNS drug-like property assessment (predicted)
Chiral resolution method development
Differential stability vs. racemate
Enantioselective crystallization / chromatography validation
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